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Compound Name: Ferric citrate

Cat. No.: B1672602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of

ferric citrate hydrate, a compound of significant interest in the pharmaceutical and biomedical

fields. Due to its frequent amorphous nature and tendency to form various coordination

complexes, a singular, definitive structure of "ferric citrate hydrate" is not readily described.

Instead, this document will delve into its multifaceted structural chemistry, encompassing its

molecular formula, the coordination of iron by the citrate ligand, and the role of water

molecules. We will explore the different structural forms it can adopt, from mononuclear to

polynuclear complexes, and present key analytical data obtained from various characterization

techniques.

Molecular Composition and Stoichiometry
Ferric citrate hydrate is a coordination complex whose precise molecular formula can vary

depending on the degree of hydration and the specific coordination environment of the iron

atom. The general chemical formula is often represented as C₆H₅FeO₇ · xH₂O.[1] Several

hydrated forms have been identified, with the trihydrate, C₆H₁₁FeO₁₀, being a commonly cited

example. The compound consists of a ferric iron (Fe³⁺) cation, a citrate anion (C₆H₅O₇³⁻), and

a variable number of water molecules. The CAS number for ferric citrate hydrate can differ

based on the specific hydrate, with 334024-15-6 being one of the assigned numbers.[1]

It is crucial to note that commercial ferric citrate can be a complex mixture with varying molar

ratios of iron to citrate.[2] However, pharmaceutical-grade ferric citrate often has a more
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defined stoichiometry, with a predominant iron-to-citrate molar ratio of 2:2.[2]

Table 1: Physicochemical Properties of Ferric Citrate Hydrate

Property Value References

Appearance
Orange-brown to reddish-

brown powder

Solubility Soluble in hot water

Molecular Weight (Anhydrous) 244.94 g/mol

Molecular Weight (Trihydrate) 298.99 g/mol

Coordination Chemistry and Structural Diversity
The structural complexity of ferric citrate hydrate arises from the multidentate nature of the

citrate ligand, which can coordinate to the ferric ion through its three carboxylate groups and

the hydroxyl group. This versatility leads to the formation of various species, including

mononuclear, dinuclear, and trinuclear oligomeric complexes, with the relative abundance of

each depending on factors such as pH and the iron-to-citrate molar ratio.

While ferric citrate hydrate is often amorphous, precluding the determination of a precise

crystal structure through conventional single-crystal X-ray diffraction, several crystalline ferric
citrate coordination complexes have been successfully characterized. These studies provide

invaluable insights into the possible coordination environments of the ferric ion in these

systems.

A diagram illustrating the speciation of ferric citrate complexes is presented below.
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Solution Conditions Resulting Ferric Citrate Species
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Favors
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Caption: Speciation of ferric citrate complexes based on solution conditions.

Examples of Crystallographically Characterized Ferric
Citrate Complexes
To illustrate the coordination environment of iron in these complexes, the following table

summarizes selected interatomic distances and angles from a reported trinuclear ferric citrate
complex.

Table 2: Selected Interatomic Distances and Angles in a Trinuclear Ferric Citrate Complex
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Parameter Value (Å or °) Reference

Fe1–O3 1.982(3)

Fe1–O17 2.003(3)

Fe2–O17 2.001(3)

Fe2–O10 1.985(3)

Fe2–O24 2.031(3)

Fe3–O3 1.997(3)

Fe3–O10 2.002(3)

Fe3–O24 2.062(3)

Fe1–O17–Fe2 123.6(1)

Fe1–O3–Fe3 120.5(1)

Fe2–O10–Fe3 103.1(1)

Fe2–O24–Fe3 99.4(1)

Experimental Characterization
A comprehensive understanding of the structure of ferric citrate hydrate necessitates the use

of multiple analytical techniques.

Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of

ferric citrate hydrate.
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Caption: A typical experimental workflow for ferric citrate hydrate.

Experimental Protocols
A common method for the synthesis of ferric citrate hydrate involves the reaction of a ferric

salt with citric acid. One reported procedure is as follows:

Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) and citric acid in deionized water, typically

in a 1:1 molar ratio.

Adjust the pH of the solution to approximately 4.0–5.0 using a base such as ammonia.

The ferric citrate hydrate can then be precipitated from the solution, for example, by the

addition of a water-miscible organic solvent like ethanol.

The resulting precipitate is filtered, washed with the organic solvent, and dried under

vacuum.
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Due to the often amorphous nature of ferric citrate hydrate, X-ray powder diffraction (XRPD) is

used to assess its crystallinity.

Methodology: A finely ground sample of ferric citrate hydrate is mounted on a sample

holder. The sample is then irradiated with monochromatic X-rays, and the diffracted X-rays

are detected as a function of the scattering angle (2θ).

Expected Outcome: An amorphous sample will produce a broad, diffuse scattering pattern,

whereas a crystalline sample will exhibit sharp Bragg peaks at specific 2θ angles.

FTIR spectroscopy is employed to identify the functional groups present in ferric citrate
hydrate and to confirm the coordination of the citrate ligand to the iron center.

Methodology: A small amount of the sample is typically mixed with potassium bromide (KBr)

and pressed into a pellet. The pellet is then placed in the beam of an FTIR spectrometer, and

the infrared spectrum is recorded.

Data Interpretation: The positions and shapes of the absorption bands provide information

about the vibrational modes of the molecule. Key bands to analyze include the carboxylate

(COO⁻) stretching frequencies, which are sensitive to coordination with the metal ion, and

the broad O-H stretching band from the water molecules and the hydroxyl group of citrate.

Table 3: Key FTIR Absorption Bands for Ferric Citrate

Wavenumber (cm⁻¹) Assignment

~3400 O-H stretching (water and hydroxyl group)

~1600 Asymmetric COO⁻ stretching

~1400 Symmetric COO⁻ stretching

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and

coordination environment of the iron atoms in ferric citrate hydrate.

Methodology: The sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the

resonant absorption of these gamma rays by the ⁵⁷Fe nuclei is measured. The spectrum

provides information about the chemical environment of the iron atoms.
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Data Interpretation: The key parameters obtained from a Mössbauer spectrum are the

isomer shift (δ), which is indicative of the oxidation state (Fe²⁺ vs. Fe³⁺), and the quadrupole

splitting (ΔE_Q), which provides information about the symmetry of the electric field around

the iron nucleus and thus its coordination environment.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to

study the thermal stability of ferric citrate hydrate and to determine the water content.

Methodology (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g.,

nitrogen or air), and its mass is continuously monitored.

Methodology (DSC): The difference in the amount of heat required to increase the

temperature of a sample and a reference is measured as a function of temperature.

Data Interpretation: TGA curves show mass loss steps corresponding to the removal of water

molecules and the subsequent decomposition of the citrate ligand. DSC curves show

endothermic or exothermic peaks associated with these processes, such as the energy

required for dehydration.

Table 4: Typical Thermal Events for Ferric Citrate Hydrate

Temperature Range (°C) Event Technique

~100 - 200
Dehydration (loss of water

molecules)
TGA/DSC

> 200
Decomposition of the citrate

ligand
TGA/DSC

Conclusion
The chemical structure of ferric citrate hydrate is not defined by a single, simple molecular

arrangement but rather by a complex interplay of coordination chemistry that gives rise to a

variety of mononuclear and oligomeric species. Its often amorphous nature presents

challenges for complete structural elucidation by traditional methods. However, a combination

of advanced analytical techniques, including X-ray crystallography of related complexes, FTIR

and Mössbauer spectroscopy, and thermal analysis, provides a detailed picture of its
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composition, the coordination of the ferric ion, and its thermal behavior. For researchers and

professionals in drug development, a thorough understanding of this structural complexity is

paramount for controlling the physicochemical properties, bioavailability, and therapeutic

efficacy of ferric citrate-based products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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